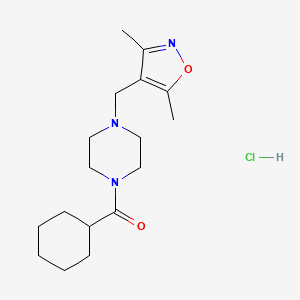
Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O2 and its molecular weight is 341.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1396812-64-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H28ClN3O2 |
| Molecular Weight | 341.9 g/mol |
| IUPAC Name | Cyclohexyl-[4-[(3,5-dimethylisoxazol-4-yl)methyl]piperazin-1-yl]methanone; hydrochloride |
| Structure | Chemical Structure |
The compound's biological activity is largely attributed to its interaction with various biological targets. The 3,5-dimethylisoxazole moiety is known to mimic acetylated lysine residues, which allows it to interact with bromodomains in proteins such as CBP (CREB-binding protein) and BRD4 (Bromodomain-containing protein 4). These interactions play a crucial role in regulating gene expression and are implicated in cancer progression and inflammation pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that compounds containing the isoxazole ring can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, pyrazole derivatives have demonstrated significant inhibitory activity against BRAF(V600E), a common mutation in melanoma .
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines and mediators. This effect is particularly relevant in diseases characterized by chronic inflammation.
- Neuroprotective Effects : Some derivatives of piperazine compounds have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.
Study 1: Anticancer Potential
A study evaluated the anticancer effects of various isoxazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Study 2: Inhibition of Bromodomain Proteins
In another study focusing on bromodomain inhibitors, compounds with the 3,5-dimethylisoxazole group were tested for their binding affinity to CBP and BRD4. The results showed that these compounds had selective micromolar inhibitory activity against CBP bromodomain compared to BRD4, indicating their potential as targeted therapies for cancers involving these pathways .
Properties
IUPAC Name |
cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXAPNBQAZEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














